2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate
Description
2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate is a synthetic organic compound featuring a bifunctional ester core. Its structure comprises:
- Amino-oxoethyl moiety: A 2-oxoethyl group linked via an amine to a 2-(4-chlorophenyl)ethyl substituent.
- Aromatic ester group: A (4-methylphenyl)acetate unit.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-14-2-4-16(5-3-14)12-19(23)24-13-18(22)21-11-10-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNXODEGHSWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate, often referred to in research contexts, exhibits a range of biological activities that make it a subject of interest in pharmacological studies. This article aims to explore its biological activity, including its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
- Molecular Formula : C17H20ClN1O3
- Molecular Weight : 335.80 g/mol
- Structure : The compound consists of a chlorophenyl group attached to an ethylamine moiety, combined with an acetate functional group.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cholinesterase Inhibition : Studies have shown that derivatives containing similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can lead to enhanced cholinergic activity, which is beneficial in conditions like Alzheimer's disease .
- Antibacterial Activity : Preliminary studies indicate that compounds with similar pharmacophores demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Summary of Biological Activities
Case Studies
-
Cholinesterase Inhibition Study :
A study aimed at evaluating the cholinesterase inhibitory potential of various derivatives found that compounds structurally related to this compound exhibited IC50 values indicating effective inhibition. The mechanism involved competitive binding at the active site of AChE, enhancing acetylcholine levels in synaptic clefts. -
Antibacterial Screening :
In a series of antibacterial assays, the compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability, particularly against gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and function. -
Antitumor Evaluation :
Preliminary in vitro studies have suggested potential antitumor activity. The compound was evaluated on various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Key Structural Differences:
- Chlorophenyl vs. Other Aromatic Groups: Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate (): Replaces the amino-oxoethyl group with an imidazole ring. The 4-chlorophenyl group enhances sirtuin inhibition (IC₅₀: 8.2 µM in A549 cells) and improves docking scores (Glide score: −9.2 kcal/mol) compared to non-chlorinated analogs . Used as a pharmaceutical intermediate .
- Ester Group Modifications: Methyl 2-amino-2-(4-chlorophenyl)acetate (): Simpler methyl ester with a direct amino-chlorophenyl linkage. 2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate (): Features an acetylphenyl group instead of 4-methylphenyl, introducing additional steric bulk.
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
